N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
Description
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a carboxamide group, and a thiourea derivative
Properties
Molecular Formula |
C14H12Cl3N3O3S |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O3S/c15-14(16,17)12(19-11(22)10-5-2-6-23-10)20-13(24)18-8-3-1-4-9(21)7-8/h1-7,12,21H,(H,19,22)(H2,18,20,24) |
InChI Key |
CSBQQUZWNFTBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)-ethyl)-isobutyramide
- N-(2,2,2-trichloro-1-((3-methoxyanilino)carbamothioyl)amino)ethyl)benzamide .
Uniqueness
N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the thiourea derivative makes it particularly versatile for various applications in scientific research .
Biological Activity
The compound N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic molecule with potential biological applications. Its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and a carbamothioyl group, suggests diverse pharmacological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.7 g/mol. The IUPAC name reflects its complex structure:
- IUPAC Name : 2-methyl-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide
Structural Features
| Feature | Description |
|---|---|
| Trichloromethyl Group | Enhances lipophilicity and potential bioactivity |
| Hydroxyphenyl Group | May contribute to receptor binding and specificity |
| Carbamothioyl Group | Implicated in enzyme inhibition and biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trichloromethyl and hydroxyphenyl groups are crucial for binding affinity and specificity. Preliminary studies suggest that it may function as an enzyme inhibitor or modulate receptor activity.
Therapeutic Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Activity : The compound has been explored for its ability to inhibit inflammatory pathways.
- Anticancer Activity : Initial studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : It shows promise as a potential inhibitor of specific enzymes involved in disease processes.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited an IC50 value indicating significant cytotoxicity at low concentrations. Further investigation revealed that it induced apoptosis through the mitochondrial pathway.
- Enzyme Interaction Studies : Research indicated that the compound effectively inhibited key enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases.
- Pharmacological Evaluation : In animal models, the compound showed reduced markers of inflammation and tumor growth, supporting its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-methyl-N-(2,2,2-trichloro-1-(diethylamino)ethyl)benzamide | Moderate anti-inflammatory effects | Lacks hydroxyphenyl group |
| 3-Nitro-N-[2,2,2-trichloro-1-{[(2-hydroxyphenyl)amino]}]benzamide | Anticancer properties | Contains nitro group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
